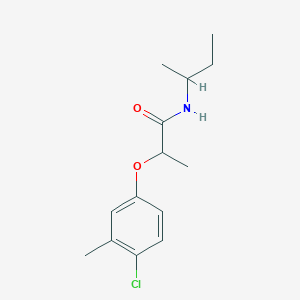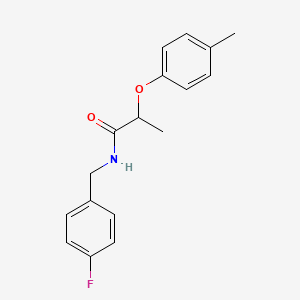
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide
Overview
Description
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide is a chemical compound that belongs to the class of herbicides. It is commonly known as 'Butachlor' and is widely used in agriculture to control weeds in rice fields. Butachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the target plants.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide involves the inhibition of the biosynthesis of fatty acids in the target plants. Butachlor inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This results in the accumulation of malonyl-CoA, which inhibits the activity of the enzyme fatty acid synthase, leading to the inhibition of fatty acid biosynthesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide has been shown to have both biochemical and physiological effects on plants. It inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. Butachlor also affects the physiological processes of plants, such as photosynthesis and respiration, leading to the death of the target plants.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide has several advantages for lab experiments. It is a widely used herbicide, and its mode of action is well understood. This makes it a useful tool for studying the biosynthesis of fatty acids in plants. However, the use of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is limited by its toxicity and potential environmental impact.
Future Directions
There are several future directions for the study of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide. One area of research is the development of new herbicides that are more effective and have less environmental impact. Another area of research is the study of the biosynthesis of fatty acids in plants, which could lead to the development of new crop varieties with improved yield and quality. Finally, the potential use of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide in other crops and for other purposes such as biofuels could also be explored.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide is a widely used herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. Its mechanism of action is well understood, and it has been extensively studied for its herbicidal properties. However, the use of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide is limited by its toxicity and potential environmental impact. There are several future directions for the study of this compound, including the development of new herbicides and the study of the biosynthesis of fatty acids in plants.
Scientific Research Applications
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide has been extensively studied for its herbicidal properties. It is used to control weeds in rice fields, and its effectiveness has been demonstrated in several studies. Butachlor has also been studied for its potential use in other crops such as corn, soybean, and cotton.
properties
IUPAC Name |
N-butan-2-yl-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-5-10(3)16-14(17)11(4)18-12-6-7-13(15)9(2)8-12/h6-8,10-11H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQYZYJOSHYVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B4278974.png)
![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B4279002.png)
![3-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279005.png)
![5-{[4-(4-sec-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4279011.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279028.png)
![methyl 5-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279033.png)
![methyl 2-{[(3-methylphenoxy)acetyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4279036.png)
![2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4279043.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4279047.png)
![propyl 4-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4279050.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline](/img/structure/B4279052.png)
![1-[(2-chloro-3-pyridinyl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279063.png)